3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile
CAS No.: 1346691-58-4
Cat. No.: VC15961428
Molecular Formula: C13H11N3
Molecular Weight: 209.25 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1346691-58-4 |
---|---|
Molecular Formula | C13H11N3 |
Molecular Weight | 209.25 g/mol |
IUPAC Name | 3-[5-(aminomethyl)pyridin-3-yl]benzonitrile |
Standard InChI | InChI=1S/C13H11N3/c14-6-10-2-1-3-12(4-10)13-5-11(7-15)8-16-9-13/h1-5,8-9H,7,15H2 |
Standard InChI Key | OSSVNFFADBKPNL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC(=C1)C2=CN=CC(=C2)CN)C#N |
3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile is a complex organic compound with a molecular formula of C13H11N3 and a molecular weight of 209.25 g/mol . It combines a benzonitrile moiety with a pyridine ring substituted with an aminomethyl group, making it a valuable scaffold in medicinal chemistry and organic synthesis.
Synthesis Methods
The synthesis of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile can be achieved through several methods, often involving the reaction of appropriate pyridine derivatives with benzonitrile precursors. These methods allow for efficient production while maintaining high yields and purity.
Biological Activities and Applications
Research suggests that compounds with similar structures to 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile may exhibit anticancer properties by inhibiting tubulin polymerization, which is crucial for cell division. The aminomethyl group may enhance its interaction with biological targets, potentially increasing its therapeutic efficacy.
Application Area | Potential Use |
---|---|
Pharmaceutical Development | Scaffold for developing new drugs |
Medicinal Chemistry | Anticancer properties through tubulin inhibition |
Organic Synthesis | Intermediate in synthesizing complex molecules |
Interaction Studies
Molecular docking simulations have been used to predict the binding affinities of 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile with specific protein targets within cells. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile, such as 4-(6-Amino-5-trifluoromethyl)pyridin-3-yl)benzonitrile and 4-(Pyridin-3-yl)benzonitrile. The presence of both an aminomethyl substituent and a benzonitrile moiety in 3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile provides distinct physicochemical properties compared to these similar compounds.
Compound | Structure Features |
---|---|
3-(5-(Aminomethyl)pyridin-3-yl)benzonitrile | Aminomethyl and benzonitrile groups |
4-(6-Amino-5-trifluoromethyl)pyridin-3-yl)benzonitrile | Trifluoromethyl group enhancing lipophilicity |
4-(Pyridin-3-yl)benzonitrile | Lacks amino substitution; simpler structure |
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